

Acalabrutinib vs. its Active Metabolite, ACP-5862: A Potency Comparison

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Compound of Interest

Compound Name: ACP-5862

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, **ACP-5862**. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Potency Profile: Acalabrutinib and ACP-5862

Acalabrutinib is a potent and selective covalent inhibitor of BTK, a key signaling protein in the B-cell receptor pathway. Upon administration, acalabrutinib is metabolized in the body to form **ACP-5862**, which is also pharmacologically active and contributes to the overall therapeutic effect. Experimental data consistently indicates that while both molecules are potent BTK inhibitors, acalabrutinib exhibits a higher potency than its metabolite.

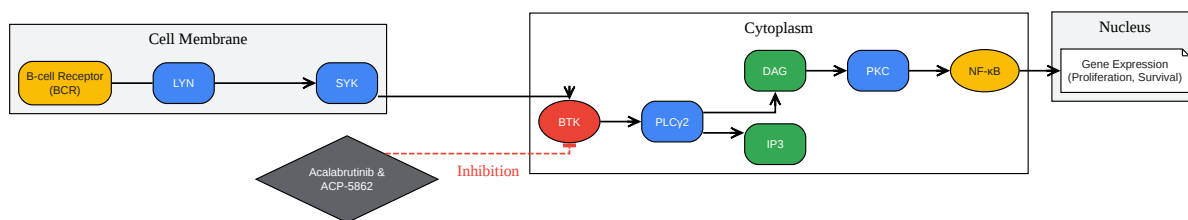
Biochemical assays have demonstrated that **ACP-5862** has approximately half the potency of acalabrutinib.^{[1][2][3]} One study reported an IC₅₀ value of 5.0 nM for **ACP-5862** against BTK, while acalabrutinib has a reported IC₅₀ of 3 nM. Another study indicated that the twofold lower potency of **ACP-5862** is a result of a slower rate of covalent modification of BTK.^{[4][5]}

The following table summarizes the key potency parameters for acalabrutinib and **ACP-5862**.

Parameter	Acalabrutinib	ACP-5862	Reference
IC50 (BTK)	3 nM	5.0 nM	[6]
IC50 (BTK)	5.1 nM	-	[7]
EC50 (Whole Blood)	8 nM	-	[8]
Binding Affinity (Ki)	300 nM	188 nM	[7]
Inactivation Rate (kinact)	0.0102 s ⁻¹	0.0031 s ⁻¹	[7]

Mechanism of Action: BTK Signaling Pathway

Both acalabrutinib and **ACP-5862** exert their therapeutic effect by irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of BTK. This covalent bond leads to the inhibition of BTK's kinase activity, which in turn disrupts the B-cell receptor (BCR) signaling pathway. The inhibition of this pathway ultimately leads to decreased B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.



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Caption: The BTK signaling pathway, a critical route for B-cell survival and proliferation, is inhibited by acalabrutinib and **ACP-5862**.

Experimental Protocols

The potency of acalabrutinib and **ACP-5862** is typically determined using in vitro biochemical kinase assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase.

LanthaScreen™ Eu Kinase Binding Assay Protocol for BTK

Objective: To determine the IC₅₀ value of a test compound (e.g., acalabrutinib or **ACP-5862**) for BTK.

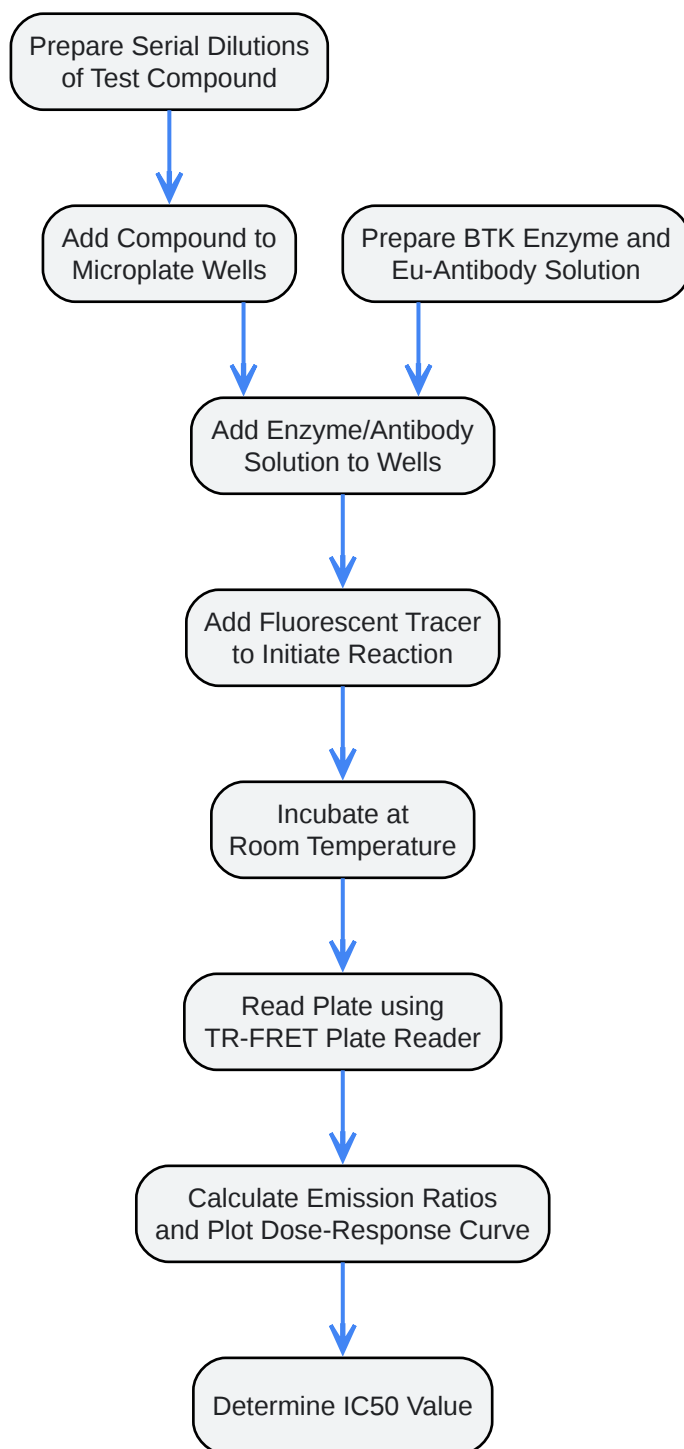
Materials:

- Recombinant human BTK enzyme
- LanthaScreen™ Eu-anti-tag antibody
- LanthaScreen™ Kinase Tracer
- Kinase buffer
- Test compounds (acalabrutinib, **ACP-5862**)
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test compounds in DMSO.
 - Further dilute the compounds in kinase buffer to the desired final concentrations.
- Kinase and Antibody Preparation:

- Prepare a solution of BTK enzyme and Eu-anti-tag antibody in kinase buffer.
- Assay Reaction:
 - Add the diluted test compounds to the wells of a 384-well plate.
 - Add the BTK enzyme/antibody solution to the wells.
 - Add the Kinase Tracer to all wells to initiate the binding reaction.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition:
 - Read the plate using a TR-FRET-capable plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission, resulting from FRET).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm) for each well.
 - Plot the emission ratio against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.



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Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC₅₀ values.

Conclusion

Both acalabrutinib and its primary metabolite, **ACP-5862**, are potent inhibitors of Bruton's tyrosine kinase. However, experimental data consistently demonstrates that acalabrutinib is approximately twofold more potent than **ACP-5862** in biochemical assays. This difference in potency is an important consideration for researchers and clinicians in understanding the overall pharmacological profile of acalabrutinib. The provided experimental protocol for a common kinase inhibition assay offers a framework for the independent verification and further characterization of these and other BTK inhibitors.

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